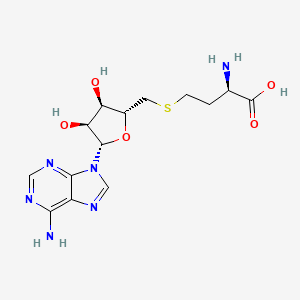
S-Adenosyl-D-homocysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Adenosyl-D-homocysteine is a naturally occurring compound that plays a crucial role in various biological processes. It is formed as a byproduct of the methylation of S-adenosyl-L-methionine, a process that is essential for the transfer of methyl groups to various substrates, including DNA, proteins, and lipids. This compound is involved in the regulation of methylation reactions and is a key intermediate in the metabolism of methionine and homocysteine.
準備方法
Synthetic Routes and Reaction Conditions
S-Adenosyl-D-homocysteine can be synthesized through the enzymatic reaction of adenosine and homocysteine. The enzyme adenosylhomocysteinase catalyzes this reaction, converting adenosine and homocysteine into this compound. This reaction typically occurs under physiological conditions, with the enzyme requiring nicotinamide adenine dinucleotide (NAD+) as a cofactor .
Industrial Production Methods
Industrial production of this compound often involves the use of recombinant DNA technology to produce large quantities of adenosylhomocysteinase. This enzyme is then used to catalyze the synthesis of this compound from adenosine and homocysteine in bioreactors. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature, pH, and substrate concentrations.
化学反応の分析
Types of Reactions
S-Adenosyl-D-homocysteine undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by adenosylhomocysteinase, resulting in the formation of homocysteine and adenosine.
Oxidation: The 3’-hydroxyl group of the ribose moiety can be oxidized by enzyme-bound NAD+.
Substitution: The sulfur atom in the homocysteine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Requires adenosylhomocysteinase and NAD+ as a cofactor.
Oxidation: Involves NAD+ as an oxidizing agent.
Substitution: Typically occurs under mild conditions with nucleophilic reagents.
Major Products
Hydrolysis: Produces homocysteine and adenosine.
Oxidation: Results in the formation of a ketone intermediate.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
科学的研究の応用
S-Adenosyl-D-homocysteine has numerous applications in scientific research:
作用機序
S-Adenosyl-D-homocysteine exerts its effects primarily by inhibiting methylation reactions. It acts as a product inhibitor of S-adenosyl-L-methionine-dependent methyltransferases, preventing the transfer of methyl groups to substrates . This inhibition occurs because this compound binds to the active site of the methyltransferase, blocking the binding of S-adenosyl-L-methionine . The molecular targets include DNA, proteins, and lipids, and the pathways involved are those related to methylation and gene regulation .
類似化合物との比較
S-Adenosyl-D-homocysteine is similar to other compounds involved in methylation and sulfur metabolism, such as:
S-adenosyl-L-methionine: The methyl donor in methylation reactions.
Homocysteine: A product of this compound hydrolysis and a precursor in methionine metabolism.
Adenosine: Another product of this compound hydrolysis.
Uniqueness
This compound is unique in its dual role as both a product inhibitor of methylation reactions and a key intermediate in methionine and homocysteine metabolism. Its ability to regulate methylation by inhibiting methyltransferases distinguishes it from other related compounds .
特性
分子式 |
C14H20N6O5S |
|---|---|
分子量 |
384.41 g/mol |
IUPAC名 |
(2R)-2-amino-4-[[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m1/s1 |
InChIキー |
ZJUKTBDSGOFHSH-NPLZWRLCSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CSCC[C@H](C(=O)O)N)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)


![3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid](/img/structure/B15250677.png)
![[3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)-](/img/structure/B15250682.png)
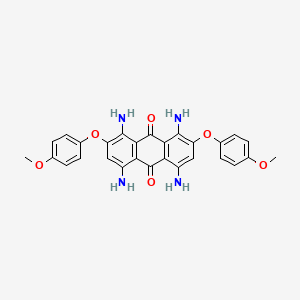
![1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone](/img/structure/B15250710.png)
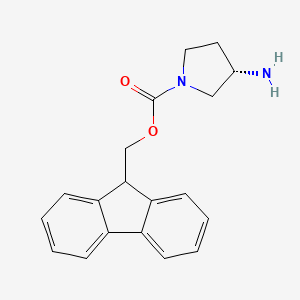
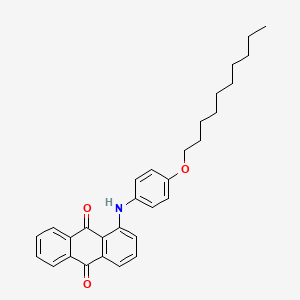
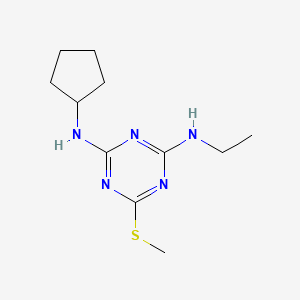
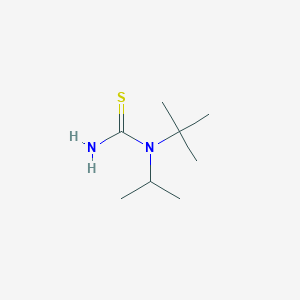
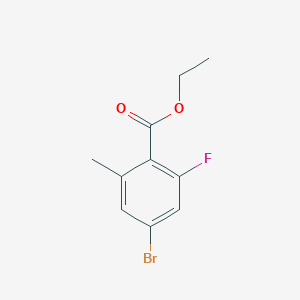
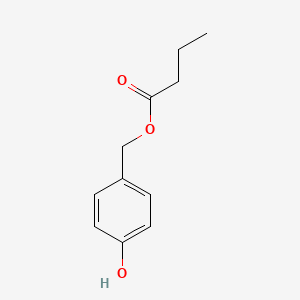
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)
